4-Epiisoinuviscolide
Description
Contextualization within Natural Products Chemistry and Sesquiterpene Lactones
4-Epiisoinuviscolide is a chemical compound that resides within the broad and scientifically significant domain of natural products chemistry. Specifically, it belongs to the class of sesquiterpene lactones (SLs) ontosight.aibidd.groupebi.ac.uk. Sesquiterpene lactones are a diverse group of secondary metabolites characterized by a 15-carbon skeleton, derived from three isoprene (B109036) units, and crucially, possessing a lactone ring encyclopedia.pubup.ac.zarsc.orgresearchgate.netwikipedia.orgoaepublish.com. These compounds are predominantly found in plants, with a particularly high prevalence in the Asteraceae family, which includes common plants like daisies and sunflowers encyclopedia.pubrsc.orgresearchgate.netwikipedia.orgresearchgate.net.
Structurally, sesquiterpene lactones exhibit considerable variation, leading to their classification into several subclasses based on their carbocyclic skeletons. These include germacranolides, guaianolides, pseudoguaianolides, and eudesmanolides, among others encyclopedia.pubup.ac.zawikipedia.org. The presence of an α,β-unsaturated-γ-lactone moiety is a common structural feature that is often linked to their biological activities encyclopedia.pubup.ac.zarsc.orgresearchgate.net. This compound, identified in chemical databases such as ChEMBL and the Human Metabolome Database (HMDB), is recognized as a specific member of this sesquiterpene lactone family ontosight.aibidd.groupnih.govresearchgate.net. Its chemical structure is described as a complex arrangement of carbon, hydrogen, and oxygen atoms ontosight.ai.
Significance in Phytochemical and Bioactive Compound Research
Phytochemicals, including sesquiterpene lactones, are of significant interest in academic research due to their diverse biological activities and potential applications up.ac.zarsc.orgoaepublish.comuclahealth.orgimsc.res.innih.govbiotech-asia.org. Within the realm of natural products, SLs have garnered attention for exhibiting a wide spectrum of bioactivities, such as anti-inflammatory, antimicrobial, antioxidant, and anticancer properties encyclopedia.pubrsc.orgresearchgate.netoaepublish.comresearchgate.neticm.edu.pl. The α-methylene-γ-lactone functional group is often considered a key pharmacophore responsible for many of these observed effects, acting as an electrophilic center that can interact with biological nucleophiles encyclopedia.pubrsc.orgresearchgate.net.
While specific, detailed research findings on the unique bioactivities of this compound are not extensively detailed in the provided search results, its classification as a sesquiterpene lactone implies a potential for similar biological relevance ontosight.ai. Compounds with related structures are known to be important in phytochemical research, serving as subjects for isolation, characterization, and investigation into their structure-activity relationships oaepublish.comresearchgate.net. The identification of this compound in metabolomic studies and chemical databases underscores its presence in the natural product landscape and its relevance to ongoing research efforts ontosight.ainih.govresearchgate.net.
Overview of Research Trajectories for this compound
Research trajectories concerning compounds like this compound typically involve several key stages within natural product chemistry and pharmacology. These include the isolation of the compound from its natural source, followed by its rigorous characterization using spectroscopic and analytical techniques to elucidate its precise chemical structure researchgate.netnih.gov. Its identification in various plant species, such as those belonging to the Inula genus, highlights its natural occurrence and the ongoing efforts in phytochemical profiling researchgate.net.
Furthermore, the integration of metabolomics approaches has led to the identification of compounds like this compound in complex biological samples, contributing to a broader understanding of plant metabolomes nih.govresearchgate.net. Research into such compounds also encompasses the study of their synthesis, either through semi-synthesis or total synthesis, which is crucial for obtaining sufficient quantities for further investigation and for exploring structural modifications to enhance potential therapeutic properties researchgate.netuou.ac.iniiim.res.in. While direct research on the specific biological activities and detailed research trajectories of this compound may still be emerging, its presence in scientific literature and databases indicates its role in the continuous exploration of bioactive natural products.
Data Table: Physicochemical Properties of this compound
The following table summarizes key physicochemical information for this compound, as identified in scientific databases.
| Compound Name | HMDB ID | Molecular Weight | LogP | TPSA |
| This compound | HMDB0031378 | 249.148 | 3.859 | 1.018 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-hydroxy-5,8-dimethyl-1-methylidene-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-6-13-11(9(2)14(16)18-13)7-12-10(8)4-5-15(12,3)17/h6,10-13,17H,2,4-5,7H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMKESKZWHNIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC3C1CCC3(C)O)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Epiisoinuviscolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147 °C | |
| Record name | 4-Epiisoinuviscolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence and Distribution of 4 Epiisoinuviscolide
Botanical Sources and Isolation
4-Epiisoinuviscolide has been isolated and identified from several species within the Inula genus. These include Inula helenium, Inula linariifolia, Inula falconeri, Inula hupehensis, Inula hookeri, and Inula graveolens Current time information in CN.researchgate.net. The Inula genus is recognized as a significant source of sesquiterpene lactones, with studies reporting a wide array of these compounds, including eudesmanes and guaianes researchgate.net.
Beyond the Inula genus, this compound has also been found in Dendrobium officinale, a plant widely used in traditional Chinese medicine researchgate.net. Research into the phytochemical constituents of Dendrobium species has revealed the presence of various bioactive compounds, including sesquiterpene lactones like this compound.
While specific studies focusing on a broad range of herbs and spices are less detailed in the provided context, the compound's presence in genera like Inula and Dendrobium indicates its potential occurrence in other related or ethnobotanically significant plants.
Chemodiversity and Metabolomic Profiling Studies
This compound is classified as a sesquiterpene lactone, fitting within the broader frameworks of eudesmanolide and guaianolide structures Current time information in CN.researchgate.net. These classes of compounds are characteristic of the secondary metabolite profiles found in plants of the Compositae family, to which the Inula genus belongs researchgate.net. The structural diversity within these families often leads to the identification of numerous related compounds with varying biological activities researchgate.net.
Metabolomic profiling studies are instrumental in understanding the distribution and variation of compounds like this compound across different plant sources and under various processing conditions researchgate.net. Such studies allow for comparative analyses, revealing how the concentration or presence of specific metabolites, including this compound, might change during the processing of herbal materials, which is crucial for maintaining the quality and efficacy of traditional medicines researchgate.net.
Biosynthetic Pathways of 4 Epiisoinuviscolide
General Principles of Sesquiterpene Lactone Biosynthesis
Sesquiterpene lactones (STLs) are a large and diverse group of C15 terpenoids characterized by a lactone ring. lublin.pl Their biosynthesis is a multi-step process that begins with universal precursors and involves a series of cyclizations and oxidative modifications. lublin.plnih.gov
The foundational building blocks for all terpenoids, including STLs, are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). lublin.plmdpi.com Plants synthesize these five-carbon precursors via two distinct pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. lublin.plmdpi.com The MEP pathway is generally responsible for the production of precursors for diterpenoids, while the MVA pathway primarily supplies precursors for sesquiterpenoids. mdpi.com
Three of these five-carbon units are condensed by farnesyl diphosphate synthase (FDS) to form the 15-carbon intermediate, farnesyl diphosphate (FPP). lublin.pltandfonline.com FPP is the direct precursor to all sesquiterpenoids and stands at a critical branch point in terpenoid metabolism. nih.govtandfonline.com
The conversion of the linear FPP molecule into a vast array of cyclic sesquiterpene skeletons is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs), or sesquiterpene cyclases. wur.nl These enzymes facilitate the formation of carbocyclic structures, with germacrene A being one of the most common backbones for STL biosynthesis, particularly within the Asteraceae family. tandfonline.com
Following cyclization, the sesquiterpene hydrocarbon undergoes a series of post-cyclization modifications, primarily oxidative reactions catalyzed by cytochrome P450 monooxygenases (CYPs). lublin.pl These modifications can include hydroxylations, epoxidations, and the eventual formation of the characteristic lactone ring. lublin.plnih.gov For many STLs, the pathway proceeds through key intermediates such as germacrene A acid and costunolide (B1669451). tandfonline.comtaylorfrancis.com Costunolide, a germacranolide, is often considered a central precursor that can be further modified by other enzymes to generate the diverse structural classes of STLs, including guaianolides and eudesmanolides. wur.nltaylorfrancis.com
Proposed or Elucidated Biosynthetic Routes Specific to 4-Epiisoinuviscolide
Direct experimental elucidation of the biosynthetic pathway for this compound has not been extensively reported. However, based on its chemical structure—a guaianolide-type sesquiterpene lactone—a plausible biosynthetic route can be proposed by drawing parallels with the known biosynthesis of other guaianolides. nih.govwur.nl
The proposed pathway is hypothesized to initiate from farnesyl diphosphate (FPP) and proceed through the common STL intermediate, (+)-costunolide. wur.nl
A Proposed Biosynthetic Scheme for this compound:
Formation of Farnesyl Diphosphate (FPP): Isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), synthesized via the MVA pathway, are condensed to form FPP.
Cyclization to Germacrene A: A sesquiterpene synthase, specifically a (+)-germacrene A synthase (GAS), catalyzes the cyclization of FPP to form the germacrene A skeleton. tandfonline.com
Oxidation to Germacrene A Acid: The germacrene A molecule undergoes a three-step oxidation at the C12-methyl group, a reaction catalyzed by a multifunctional cytochrome P450 enzyme known as germacrene A oxidase (GAO). This process forms germacrene A acid. tandfonline.com
Lactonization to Costunolide: A subsequent hydroxylation at the C6 position of germacrene A acid, followed by dehydration and cyclization, results in the formation of the γ-lactone ring, yielding (+)-costunolide. This step is catalyzed by a costunolide synthase (COS), another cytochrome P450 enzyme. lublin.pltandfonline.com
Conversion to the Guaianolide Skeleton: Costunolide is believed to be the precursor for guaianolides. The formation of the characteristic 5/7 bicyclic ring system of the guaianolide skeleton from the 10-membered ring of costunolide likely involves an enzymatic cyclization reaction. wur.nl
Tailoring Steps: Following the formation of the basic guaianolide framework, a series of specific hydroxylation, and stereochemical modifications would be required to yield this compound. The final stereochemistry and the placement of the hydroxyl group at the C8 position are determined by specific tailoring enzymes, likely including additional cytochrome P450s and reductases.
This proposed route is a logical deduction based on established STL biochemistry. Verification would require detailed enzymatic and genetic studies in a source organism, such as Dendrobium officinale, where this compound has been detected. nih.gov
Enzymatic and Genetic Aspects of this compound Biosynthesis
The biosynthesis of this compound is presumed to be governed by a specific set of enzymes encoded by a corresponding suite of genes. While the exact genes from a source organism have not been characterized for this compound, the enzyme families involved can be inferred from the proposed biosynthetic pathway.
Key Enzyme Classes in STL Biosynthesis:
| Enzyme Class | Abbreviation | Function in Proposed this compound Pathway | Gene Family |
|---|---|---|---|
| Farnesyl Diphosphate Synthase | FDS/FPPS | Catalyzes the formation of FPP from IPP and DMAPP. lublin.pl | Prenyltransferase |
| Germacrene A Synthase | GAS | Cyclizes FPP to form the germacrene A backbone. tandfonline.com | Terpene Synthase (TPS) |
| Germacrene A Oxidase | GAO | A three-step oxidation of germacrene A to germacrene A acid. tandfonline.com | Cytochrome P450 (CYP71AV subfamily) |
| Costunolide Synthase | COS | Catalyzes the C6-hydroxylation and subsequent lactonization to form costunolide. lublin.pl | Cytochrome P450 (CYP71BL subfamily) |
| Guaianolide Synthase (Hypothetical) | - | Catalyzes the cyclization of the germacranolide precursor to the guaianolide skeleton. | Cytochrome P450 or other enzyme classes |
The genes encoding these enzymes are often found to be co-expressed and sometimes co-localized within the plant genome. Advances in transcriptomics and genomics in STL-producing plants have been instrumental in identifying candidate genes for these biosynthetic steps. researchgate.netresearchgate.net For example, integrated analysis of metabolomic and transcriptomic data allows researchers to correlate the expression of specific P450 or terpene synthase genes with the accumulation of particular STLs, thereby identifying their function. frontiersin.org The identification of the specific genes responsible for this compound production would require such an approach in a relevant source plant.
Regulation of this compound Biosynthesis in Source Organisms
The production of sesquiterpene lactones in plants is a tightly regulated process, influenced by developmental cues, environmental stresses, and phytohormones. While specific regulatory mechanisms for this compound are unknown, the general principles of STL regulation provide a framework for understanding how its biosynthesis might be controlled.
Transcriptional Regulation: The expression of STL biosynthetic genes is primarily controlled at the transcriptional level by transcription factors (TFs). mdpi.com The most well-characterized regulatory system involves a complex of MYB, basic helix-loop-helix (bHLH), and WD40-repeat (WDR) proteins, often referred to as the MBW complex. mdpi.comnih.gov These TFs bind to specific promoter elements of the biosynthetic genes (like GAS and COS), thereby activating or repressing their transcription in a coordinated manner. researchgate.net Phytohormones, particularly jasmonic acid (JA) and its derivatives, are key signaling molecules that can induce the expression of these TFs and, consequently, the entire STL biosynthetic pathway, often as a defense response against herbivores or pathogens. nih.govresearchgate.net
Developmental and Spatial Regulation: STL biosynthesis is often tissue-specific and developmentally controlled. In many plants from the Asteraceae family, STLs accumulate in specialized secretory structures, such as multicellular glandular trichomes on the surface of leaves and stems. nih.govtandfonline.com The biosynthetic enzymes are localized within the cells of these trichomes, ensuring high concentrations of the compounds where they are most effective for defense. tandfonline.com The production can also be linked to specific developmental stages, such as flowering. tandfonline.com
Environmental Factors: Abiotic and biotic stresses are known to modulate STL production. Factors such as UV radiation, temperature, and nutrient availability can influence the expression of biosynthetic genes. mdpi.com Attack by insects or infection by microbes often leads to a significant upregulation of the pathway as a defense mechanism. nih.gov
The regulation of this compound biosynthesis in its source organism(s) is likely to involve a combination of these factors, ensuring that the compound is produced at the right time, in the right place, and in the appropriate amount to fulfill its ecological function.
Biological Activities and Pharmacological Mechanisms of 4 Epiisoinuviscolide
Investigation of Aromatase Inhibitory Potential
Research specifically investigating the aromatase inhibitory potential of 4-Epiisoinuviscolide is not prominently available in existing literature. However, as this compound is a sesquiterpene lactone, its potential activity can be contextualized by studies on related compounds from this class, which are known to target the aromatase enzyme. Aromatase is a key enzyme in the biosynthesis of estrogens and a critical target in the treatment of hormone-dependent breast cancer. breastcancernow.orgkomen.org
In Vitro Screening Methodologies for Aromatase Inhibition
The evaluation of aromatase inhibitors typically involves in vitro assays using human placental microsomes, which are a rich source of the enzyme. nih.gov A common method is a fluorometric assay, where a fluorogenic substrate is converted by aromatase into a highly fluorescent product; the reduction in fluorescence in the presence of a test compound indicates inhibition. mdpi.com Another established technique involves measuring the conversion of a substrate like androstenedione (B190577) to estrone. nih.gov
While direct data for this compound is unavailable, studies on other sesquiterpene lactones have demonstrated inhibitory activity using these methods. For instance, a study on eleven different sesquiterpene lactones found that seven of them inhibited aromatase activity in human placental microsomes with IC50 values between 7 and 110 µM. nih.gov This suggests that compounds with a similar chemical scaffold to this compound may possess aromatase-inhibiting properties.
Table 1: Aromatase Inhibitory Activity of Sesquiterpene Lactones Related to this compound
| Compound | Type | IC50 (µM) | Apparent Ki (µM) |
|---|---|---|---|
| 10-epi-8-deoxycumambrin B | Guaianolide | 7 | 4 |
| Dehydroleucodin | Guaianolide | Not specified | 21 |
| Ludartin | Guaianolide | Not specified | 23 |
Data sourced from a study on sesquiterpene lactones from Asteraceae species. nih.gov
Molecular Modeling and Docking Approaches in Predicting Enzyme Interactions
Molecular docking is a computational technique used to predict the binding mode of a ligand to the active site of a target protein. nih.gov For aromatase, this involves simulating the interaction of the potential inhibitor with the enzyme's androgen-specific cleft, which contains a prosthetic heme group. nih.gov Successful docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with critical amino acid residues like MET374, PHE134, PHE221, and TRP224. nih.govmahidol.ac.th These in silico approaches help in screening large databases of natural products to identify potential new drug leads before undertaking laboratory experiments. nih.govresearchgate.net
Although specific molecular docking studies for this compound were not found, this methodology is crucial for evaluating how sesquiterpene lactones might bind to the aromatase active site. Such studies could elucidate whether this compound acts as a competitive inhibitor by interacting with the heme iron, a mechanism observed with other active sesquiterpene lactones. nih.gov
Modulation of Pseudo-Allergic Reactions
Studies on MRGPRX2 Receptor Antagonism
The Mas-related G protein-coupled receptor X2 (MRGPRX2) is primarily expressed on mast cells and is implicated in IgE-independent pseudo-allergic reactions and various inflammatory skin conditions. frontiersin.orgnih.gov Antagonists of this receptor are being investigated as novel therapies for mast cell-driven disorders like chronic urticaria. nih.govresearchgate.net However, a review of the scientific literature did not yield any studies investigating or identifying this compound as an antagonist for the MRGPRX2 receptor. Therefore, its role in the modulation of pseudo-allergic reactions via this pathway remains uninvestigated.
Research Context within Anti-inflammatory Metabolite Studies in Medicinal Plants
This compound is a known secondary metabolite found in plants of the Inula and Carpesium genera, which have a long history of use in traditional medicine for treating inflammatory conditions. nih.govmdpi.com The study of such compounds falls within the broader research field of identifying anti-inflammatory agents from natural sources. nih.govnih.gov
Metabolomic Analysis and Differential Abundance in Processed Herbal Materials
Metabolomics is the comprehensive study of metabolites in a biological system and is widely used to analyze the chemical composition of medicinal plants. researchgate.netnews-medical.net Techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to create detailed profiles of the secondary metabolites present in plant extracts. nih.gov
This compound has been identified as a constituent in plants such as Carpesium divaricatum. mdpi.com This plant is a rich source of germacrane-type sesquiterpene lactones, and its extracts have been shown to exert anti-inflammatory effects by reducing the secretion of pro-inflammatory cytokines in sub-cytotoxic concentrations. mdpi.com While metabolomic studies confirm the presence of this compound in these medicinal herbs, specific research detailing how its abundance changes with different processing methods (e.g., drying, decoction) was not found in the available literature. Such studies are essential for understanding how traditional preparation methods may alter the chemical profile and therapeutic efficacy of herbal remedies.
Broader Research into Anti-inflammatory Mechanisms of Related Plant Constituents
The genus Inula, from which this compound and its isomers are often isolated, is a rich source of sesquiterpene lactones, a class of compounds renowned for their diverse biological activities, particularly their anti-inflammatory effects. nih.gov Research into constituents of various Inula species has elucidated several mechanisms through which these compounds may combat inflammation.
One of the primary mechanisms involves the inhibition of key pro-inflammatory enzymes. For instance, inuviscolide (B1200487), a stereoisomer of this compound isolated from Inula viscosa, has demonstrated inhibitory effects on elastase, cyclooxygenase-1 (COX-1), and secretory phospholipase A2 (sPLA2). nih.gov These enzymes play crucial roles in the inflammatory cascade. Elastase is a protease that can degrade extracellular matrix proteins, contributing to tissue damage in chronic inflammation. Cyclooxygenases are responsible for the synthesis of prostaglandins, potent inflammatory mediators. Phospholipase A2 enzymes initiate the production of various inflammatory lipids. By inhibiting these enzymes, compounds like inuviscolide can effectively dampen the inflammatory response.
Furthermore, studies on inuviscolide have shown that it can reduce skin leukocyte infiltration in animal models of dermatitis. nih.gov This suggests an ability to interfere with the recruitment of immune cells to sites of inflammation, a critical step in the propagation of the inflammatory process. The proposed mechanism for the anti-inflammatory activity of inuviscolide involves the reduction of both NF-κB p65 and STAT1 protein levels through proteasomal degradation. researchgate.net This, in turn, negatively regulates the secretion of pro-inflammatory cytokines such as IL-1, IL-2, and IFN-γ. researchgate.net
Other related compounds from the Inula genus, such as alantolactone (B1664491) and isoalantolactone, have also been shown to possess significant anti-inflammatory properties. These compounds can suppress the activation of major inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov The NF-κB pathway is a central regulator of the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB, these sesquiterpene lactones can exert broad anti-inflammatory effects.
The table below summarizes the anti-inflammatory activities of some eudesmanolide sesquiterpenes related to this compound.
| Compound | Source | Observed Anti-inflammatory Activity | Reference |
| Inuviscolide | Inula viscosa | Inhibition of elastase, cyclooxygenase-1, and secretory phospholipase A2; reduction of leukocyte infiltration. | nih.gov |
| Alantolactone | Inula helenium | Suppression of NF-κB and MAPK signaling pathways. | nih.gov |
| Isoalantolactone | Inula helenium | Suppression of NF-κB and MAPK signaling pathways. | nih.gov |
Exploration of Other Potential Biological Activities (Theoretical/Hypothetical Frameworks based on structural class)
Based on its classification as a eudesmanolide sesquiterpene lactone, this compound can be hypothesized to possess a range of other biological activities beyond anti-inflammatory effects. This theoretical framework is built upon the well-documented bioactivities of structurally similar compounds.
Antiproliferative and Cytotoxic Activity:
A significant body of research has highlighted the potent antiproliferative and cytotoxic effects of sesquiterpene lactones against various cancer cell lines. nih.govmdpi.com For instance, several 1,10-seco-eudesmanolide derivatives isolated from Inula japonica have demonstrated antiproliferative activities against human breast cancer cells (MCF-7 and MDA-MB-231). nih.gov Inuviscolide and another related compound, tomentosin, have been shown to induce apoptosis in cancer cells. mdpi.com The cytotoxic effects of these compounds are often attributed to their ability to induce cell growth inhibition and apoptosis, which can be linked to a decrease in mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS) production. mdpi.com Given these findings, it is plausible that this compound may also exhibit antiproliferative properties.
The proposed mechanisms for the anticancer effects of related sesquiterpene lactones often involve the modulation of key signaling pathways involved in cell survival and apoptosis. Therefore, it is a reasonable hypothesis that this compound could be investigated for similar activities.
The table below outlines the cytotoxic potential of related eudesmanolide sesquiterpenes.
| Compound | Cell Line | Observed Activity | Reference |
| 1,10-seco-eudesmanolide derivatives | MCF-7, MDA-MB-231 | Antiproliferative effects | nih.gov |
| Inuviscolide | Various cancer cell lines | Pro-apoptotic effects | mdpi.com |
| Tomentosin | Various cancer cell lines | Pro-apoptotic effects | mdpi.com |
It is crucial to emphasize that these potential activities of this compound are purely hypothetical and based on its structural similarity to other compounds in its class. Rigorous experimental studies are necessary to validate these theoretical frameworks and to determine the specific biological activities and pharmacological mechanisms of this compound.
Synthetic Strategies and Chemical Derivatization of 4 Epiisoinuviscolide
General Considerations for Natural Product Total Synthesis
The total synthesis of natural products is a specialized area of organic chemistry focused on the complete laboratory construction of complex organic molecules from simple, commercially available starting materials. wikipedia.org This endeavor is crucial for confirming molecular structures, providing materials for biological and medicinal research, and testing the limits of current synthetic methods. wikipedia.orgnih.gov
Key principles that guide any total synthesis effort include:
Retrosynthetic Analysis : This logic-based approach, pioneered by E.J. Corey, involves mentally deconstructing the target molecule into simpler precursor structures, known as synthons. nih.gov This process is repeated until readily available starting materials are reached, revealing potential synthetic pathways.
Stereochemical Control : Natural products often possess multiple stereocenters, and their biological function is critically dependent on the correct three-dimensional arrangement of atoms. wikipedia.org A primary challenge in total synthesis is the development of highly stereoselective reactions to ensure the desired isomer is formed.
Development of New Methods : The unique structural challenges posed by a target molecule often inspire the development of new chemical reactions and strategies. pnas.org These innovations expand the toolkit available to organic chemists for constructing other complex molecules.
Modern synthetic approaches frequently combine traditional organic reactions with biocatalysis and chemoenzymatic strategies to improve efficiency and selectivity. wikipedia.orguni-bayreuth.de
Strategies for Sesquiterpene Lactone Synthesis Relevant to 4-Epiisoinuviscolide
Sesquiterpene lactones, including the eudesmanolide framework of this compound, are a large family of natural products with over 5000 known members. rsc.org Their synthesis has been a longstanding area of interest due to their structural complexity and diverse biological activities. rsc.orgresearchgate.net While a specific total synthesis for this compound is not extensively documented, strategies employed for other structurally related sesquiterpene lactones are directly applicable.
Key synthetic challenges include the construction of the core carbocyclic skeleton (often fused ring systems) and the stereoselective installation of the characteristic γ-lactone ring.
| Synthetic Strategy | Description | Relevance to this compound |
| Intramolecular Cyclizations | Formation of the carbocyclic skeleton via ring-closing reactions. This can include biomimetic cyclizations of acyclic precursors like germacranolides. acs.org | A potential route to the decalin (fused six-membered rings) core of the eudesmanolide skeleton of this compound could involve the acid-mediated cyclization of a germacranolide precursor. acs.org |
| Metathesis Reactions | Powerful carbon-carbon bond-forming reactions, such as Ring-Closing Metathesis (RCM), are used to form carbocycles, including the seven-membered rings found in guaianolides. rsc.orgorganic-chemistry.org | Although this compound has a six-membered ring system, related metathesis strategies could be adapted for constructing the carbocyclic core or for macrocyclization in related compounds. |
| Diastereoselective Allylation | Used to construct central rings and the α-methylene-γ-lactone unit with precise stereochemical control. rsc.org | This method would be crucial for setting the stereocenters on the decalin framework and during the formation of the lactone ring of this compound. |
| Lactonization Methods | Various methods exist to form the γ-lactone ring, such as iodolactonization of an unsaturated carboxylic acid or oxidation of a corresponding diol. uchicago.edu | A late-stage iodolactonization or a related oxidative cyclization would be a key step to install the fused γ-lactone ring onto the eudesmanolide core. |
Semisynthetic Approaches from Natural Precursors of this compound
Semisynthesis involves the chemical modification of a readily available natural product to create a target molecule that is difficult to obtain otherwise. wikipedia.org This approach can be significantly more efficient than a full total synthesis, especially when a closely related and abundant precursor exists.
For sesquiterpene lactones, semisynthesis is a common strategy. nih.gov For instance, researchers have used naturally occurring germacranolides like salonitenolide as starting materials for the biomimetic synthesis of other sesquiterpene lactone skeletons, such as eudesmanolides and guaianolides, through acid-mediated rearrangements and cyclizations. acs.org Similarly, glaucolide B has been treated with various acids and bases to generate a library of 14 semisynthetic derivatives, including hirsutinolides. mdpi.com
In the context of this compound, a hypothetical semisynthetic route could involve:
Isolation of a Precursor : A structurally similar and abundant eudesmanolide or a biogenetic precursor like a germacranolide would be isolated from a natural source.
Chemical Transformation : The precursor would be subjected to a series of chemical reactions to modify its functional groups and stereochemistry to match that of this compound. This could involve epimerization at the C-4 position, oxidation/reduction of hydroxyl groups, or lactonization.
This strategy leverages nature's ability to efficiently construct the complex core structure, allowing chemists to focus on the finer adjustments needed to reach the final target.
Chemical Modification and Derivatization for Structure-Activity Relationship Investigations
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. uni-bayreuth.de These investigations involve synthesizing a series of analogs or derivatives of a lead compound and evaluating their effects in biological assays. The goal is to identify which parts of the molecule (pharmacophores) are essential for activity and to potentially develop new compounds with improved potency, selectivity, or stability. nih.govnih.gov
For sesquiterpene lactones, SAR studies have revealed that the α-methylene-γ-lactone moiety is often crucial for biological activity, acting as a Michael acceptor that can covalently bind to biological macromolecules. nih.govtandfonline.com
Common derivatization strategies for sesquiterpene lactones that would be applicable to this compound include:
| Modification Site | Type of Derivative | Purpose of Modification |
| Hydroxyl Groups | Acetates, Silyl ethers nih.gov | To investigate the importance of the hydroxyl group for hydrogen bonding and to increase lipophilicity, which can affect cell permeability. mdpi.com |
| α-methylene-γ-lactone | Michael adducts (e.g., with amines or thiols) nih.gov | To confirm the role of the Michael acceptor in the mechanism of action. Modifying this group often leads to a significant decrease in activity. |
| Hydroxyl Groups | 1,2,3-Triazoles nih.gov | To introduce new functionalities via "click chemistry," exploring different spatial and electronic interactions with the biological target. |
| Carbonyl Groups | Reduction to alcohols | To probe the importance of the ketone or ester carbonyl for activity. |
By systematically creating and testing such derivatives, researchers can build a detailed map of the SAR for the this compound scaffold. This knowledge is invaluable for designing new analogs with potentially enhanced therapeutic properties. pnas.orgnih.gov In many cases, semisynthetic derivatives have shown greater biological activity than the parent natural product. nih.gov
Analytical Methodologies for 4 Epiisoinuviscolide Research
Extraction and Sample Preparation Techniques for Complex Biological Matrices
The initial and most critical step in the analysis of 4-Epiisoinuviscolide from biological matrices, such as plant tissues, is the extraction and sample preparation phase. The primary goals are to efficiently isolate the target analyte from interfering substances like proteins, lipids, and pigments, and to pre-concentrate it to a level suitable for detection. slideshare.netslideshare.net The complexity of these matrices requires multi-step procedures to ensure a clean sample for subsequent analysis. nih.gov
Commonly, the process begins with the extraction of the compound from the raw biological material, often plant matter from the Asteraceae family. bohrium.com For instance, dried and pulverized plant parts, such as the flowers of Inula britannica, are refluxed with a solvent like 95% ethanol. mdpi.com Following the initial extraction, the resulting crude extract is concentrated and then subjected to liquid-liquid partitioning with a series of solvents of increasing polarity. A typical partitioning sequence might involve petroleum ether, dichloromethane (CH₂Cl₂), and ethyl acetate to separate compounds based on their solubility. mdpi.com
For more complex matrices like plasma or serum, protein precipitation is a common first step to remove macromolecules that can interfere with analysis. slideshare.net This is often followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup and concentration. mdpi.commdpi.com SPE, in particular, offers a high degree of selectivity by using specific sorbent materials that retain the analyte of interest while allowing contaminants to be washed away. mdpi.com
The choice of solvent is a critical factor in the efficiency of the extraction process. Methanol is often favored for its ability to extract a broad range of sesquiterpene lactones. nih.gov The optimization of extraction parameters, including the choice of solvent, extraction time (e.g., maceration, sonication), and temperature, is essential for maximizing the recovery of this compound. nih.gov
Table 1: Overview of Extraction and Sample Preparation Techniques
| Technique | Principle | Typical Application for this compound | Solvents/Reagents |
|---|---|---|---|
| Solvent Extraction | Dissolving the analyte from a solid matrix into a liquid solvent. | Initial extraction from dried plant material. | Ethanol, Methanol mdpi.comnih.gov |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases. | Cleanup of crude extracts; removal of highly nonpolar or polar impurities. | Petroleum Ether, Dichloromethane, Ethyl Acetate mdpi.commdpi.com |
| Solid-Phase Extraction (SPE) | Adsorbing the analyte onto a solid sorbent, washing away impurities, and eluting the analyte. | Sample cleanup and pre-concentration from complex extracts or biofluids. | C18 (ODS) columns, various organic solvents for elution. mdpi.comnih.govnih.gov |
| Protein Precipitation | Using a reagent to denature and precipitate proteins from a biological fluid. | Pre-treatment of plasma or serum samples. slideshare.net | Acids (e.g., trichloroacetic acid), Organic Solvents (e.g., acetonitrile). |
Chromatographic Separation Methods
Chromatography is indispensable for separating this compound from other structurally similar compounds and matrix components prior to its identification and quantification. The choice between liquid and gas chromatography depends largely on the compound's volatility and thermal stability.
HPLC and its more advanced counterpart, UHPLC, are the predominant techniques for the analysis of sesquiterpene lactones like this compound. mdpi.comnih.gov These methods are well-suited for separating non-volatile and thermolabile compounds. bohrium.com UHPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity, making it ideal for detecting trace amounts of the compound in complex samples. nih.gov
The separation is typically achieved using a reversed-phase column, such as a C18 column. nih.govnih.gov The mobile phase usually consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to effectively separate compounds with a wide range of polarities. Detection is often performed using a Diode Array Detector (DAD) or, more powerfully, a mass spectrometer (MS). nih.gov
Table 2: Typical UHPLC Parameters for Sesquiterpene Lactone Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., Zorbax Eclipse Plus C18, 2.1 mm × 50 mm, 1.8 µm) nih.govnih.gov | Stationary phase for separating compounds based on hydrophobicity. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol or Acetonitrile nih.govnih.gov | Carries the sample through the column; composition is varied for gradient elution. |
| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of the separation. |
| Column Temperature | 25 - 40 °C | Affects viscosity and separation efficiency. |
| Injection Volume | 1 - 10 µL | The amount of sample introduced into the system. |
| Detection | DAD (Diode Array Detector) or MS (Mass Spectrometry) nih.govnih.gov | To detect and quantify the compound as it elutes from the column. |
Direct analysis of sesquiterpene lactones by Gas Chromatography (GC) is challenging. nih.gov These compounds are generally characterized by low volatility and are often thermolabile, meaning they can degrade at the high temperatures required for GC analysis. bohrium.comcore.ac.uk
To overcome these limitations, a derivatization step is typically required. Derivatization involves chemically modifying the this compound molecule to create a more volatile and thermally stable derivative. Functional groups such as hydroxyls, which are common in sesquiterpene lactones, can be converted into less polar and more stable ethers or esters (e.g., trimethylsilyl ethers). This process increases the compound's suitability for GC separation and detection. While specific protocols for this compound are not widely published, the general principles of derivatization for similar natural products would apply. The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion without creating unwanted byproducts.
Spectrometric Identification and Quantification
Following chromatographic separation, spectrometric techniques provide the data necessary for the definitive identification, structural confirmation, and accurate quantification of this compound.
Mass Spectrometry, particularly when coupled with HPLC or UHPLC (LC-MS), is a powerful tool for the sensitive and selective detection of this compound. nih.gov An electrospray ionization (ESI) source, typically operated in positive ion mode, is commonly used to generate molecular ions of the analyte. nih.govnih.gov
Tandem mass spectrometry (MS/MS) provides an even higher level of confidence in identification and quantification. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented, producing a unique pattern of product ions. nih.gov This fragmentation pattern serves as a molecular fingerprint, allowing for highly specific detection even in a complex matrix. By using techniques like Multiple Reaction Monitoring (MRM), where the instrument is set to detect specific precursor-to-product ion transitions, analysts can achieve extremely sensitive and accurate quantification of the target compound. nih.gov This approach is crucial for profiling the compound in various biological tissues and extracts. nih.gov
Table 3: Representative Mass Spectrometry Settings for Analysis
| Parameter | Typical Setting | Function |
|---|---|---|
| Ion Source | Electrospray Ionization (ESI) nih.govnih.gov | Generates ions from the analyte in the liquid phase. |
| Ionization Mode | Positive (+) | Creates positively charged ions (e.g., [M+H]⁺). |
| Analysis Mode | Full Scan | Detects all ions within a mass range for initial identification. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) nih.gov | Selects a specific precursor ion, fragments it, and monitors for specific product ions for highly selective quantification. |
| Collision Gas | Argon or Nitrogen | Used to induce fragmentation of the precursor ion in the collision cell. |
While MS provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of a molecule like this compound. mdpi.comhyphadiscovery.com NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous determination of its constitution and stereochemistry. researchgate.net
A suite of 1D and 2D NMR experiments is typically required for full structural assignment. mdpi.comnih.gov
¹H NMR: Identifies the different types of protons in the molecule and their chemical environments. slideshare.net
¹³C NMR: Identifies the different types of carbon atoms.
DEPT (Distortionless Enhancement by Polarization Transfer): Helps distinguish between CH, CH₂, and CH₃ groups. core.ac.uk
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (i.e., are on adjacent carbons). hyphadiscovery.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached. hyphadiscovery.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton. hyphadiscovery.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which is essential for determining the relative stereochemistry of the molecule. hyphadiscovery.com
By combining the data from these experiments, researchers can assemble the complete 3D structure of this compound and differentiate it from its isomers. mdpi.comresearchgate.net
Table 4: NMR Experiments for Structural Elucidation
| Experiment | Information Provided |
|---|---|
| ¹H NMR | Proton chemical shifts, integrations (number of protons), and coupling constants. |
| ¹³C NMR & DEPT | Carbon chemical shifts and carbon types (C, CH, CH₂, CH₃). |
| COSY | ¹H-¹H connectivity through bonds (typically 2-3 bonds). |
| HSQC | Direct one-bond ¹H-¹³C correlations. |
| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. |
| NOESY | ¹H-¹H proximity through space, used to determine stereochemistry. |
Advanced Metabolomics Platforms for Comprehensive Compound Profiling
The comprehensive analysis of a single compound like this compound within a complex natural extract necessitates a holistic approach that extends beyond simple isolation and characterization. Advanced metabolomics platforms provide the necessary tools to profile the entire suite of small-molecule metabolites, offering a snapshot of the plant's metabolic state. This approach is critical for understanding the biosynthetic context of this compound, identifying related compounds, and ensuring quality control in natural product research. The primary analytical platforms employed in metabolomics are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often coupled with high-performance separation techniques. mdpi.com
Mass Spectrometry (MS)-Based Platforms
Mass spectrometry has become a cornerstone of metabolomics due to its high sensitivity, selectivity, and throughput. escholarship.org When coupled with chromatographic separation, it allows for the resolution and detection of hundreds to thousands of metabolites in a single analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used technique for analyzing semi-polar to non-polar compounds like sesquiterpene lactones. researchgate.net High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) separates compounds based on their physicochemical properties before they are introduced into the mass spectrometer. mdpi.com The use of high-resolution mass spectrometry (HRMS) analyzers, such as Time-of-Flight (TOF) and Orbitrap, provides exceptional mass accuracy and resolving power. creative-proteomics.com This is crucial for assigning correct elemental compositions to unknown peaks and for differentiating between isomers, which are common among sesquiterpenoids. A metabolomic suspect screening of Asteraceae plant extracts using UHPLC-quadrupole-TOF-MS (UHPLC-q-TOF-MS) has been successfully used to tentatively identify numerous phenolic compounds. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or thermally stable compounds, GC-MS is the method of choice. researchgate.netnih.govresearchgate.netcolab.ws While many sesquiterpene lactones have low volatility, GC-MS can be employed for analyzing the essential oil fraction of a plant extract or for analyzing derivatized, less polar metabolites. The combination of an Agilent 7890B Gas Chromatograph and an Agilent 5977B Mass Spectrometer, for instance, excels in separating and detecting volatile compounds with high precision. creative-proteomics.com
The table below summarizes key MS-based platforms used in the analysis of complex plant extracts containing sesquiterpene lactones.
| Platform | Principle | Application in Sesquiterpene Lactone Research | Reference Instruments |
|---|---|---|---|
| UHPLC-q-TOF-MS | Combines the high separation power of UHPLC with the high mass accuracy and resolution of a Quadrupole Time-of-Flight mass analyzer for sensitive detection and identification. | Ideal for untargeted profiling of plant extracts to identify a wide range of metabolites, including sesquiterpene lactones and flavonoids, and to differentiate isomers. mdpi.comnih.gov | Agilent UHPLC-q-TOF-MS systems |
| HRMS (Orbitrap) | Uses an Orbitrap mass analyzer to provide very high resolution and mass accuracy, enabling precise determination of molecular weights and elemental compositions. | Cornerstone technique for structural elucidation and accurate identification of sesquiterpene lactones in complex mixtures, minimizing false positives. creative-proteomics.com | Orbitrap Fusion™ Tribrid™ Mass Spectrometer creative-proteomics.com |
| GC-MS | Separates volatile or derivatized compounds in a gas chromatograph before detection by a mass spectrometer. | Analysis of volatile sesquiterpenes that may be present alongside non-volatile lactones in plant extracts. creative-proteomics.comresearchgate.net | Agilent 7890B GC with 5977B MS creative-proteomics.com |
Nuclear Magnetic Resonance (NMR)-Based Platforms
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules. bruker.comresearchgate.net In metabolomics, NMR is used for both identifying and quantifying compounds in complex mixtures. creative-biostructure.comnih.gov Unlike MS, NMR is inherently quantitative without the need for identical isotope-labeled standards.
¹H NMR: Proton NMR is often used for metabolic fingerprinting. The spectrum provides a unique "fingerprint" of the metabolome, which can be used to compare different samples and identify variations.
2D NMR Spectroscopy: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the unambiguous structural elucidation of novel compounds discovered during metabolomic analysis. researchgate.net
Hyphenated LC-NMR: The coupling of LC with NMR combines the separation power of chromatography with the structure-elucidating capability of NMR. mdpi.com This allows for the direct structural analysis of individual compounds as they elute from the column, which is particularly useful for identifying unstable or transient metabolites. mdpi.com
Data Processing and Analysis
The vast amount of data generated by these platforms requires sophisticated bioinformatics tools for processing and interpretation. Raw data from MS or NMR instruments undergoes several steps, including noise removal, peak picking, and alignment. creative-proteomics.com Subsequently, multivariate statistical analyses, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are applied to the data matrix to identify patterns and pinpoint metabolites that differ significantly between sample groups. creative-proteomics.com Identified compounds of interest can then be mapped onto metabolic pathways to provide biological context.
A metabolomics study of a plant like Inula britannica, the source of this compound, would typically identify a diverse range of chemical classes. The table below provides an example of compound classes identified from Inula species using advanced analytical platforms.
| Compound Class | Specific Examples from Inula Genus | Analytical Platform(s) Used for Identification |
|---|---|---|
| Sesquiterpene Lactones | Britannin, 1-O-acetylbritannilactone, 1,6-O,O-diacetylbritannilactone, Ivalin nih.govnih.gov | LC-MS, HRMS, NMR |
| Flavonoids | Quercetin, Luteolin, Luteolin-7-O-glucoside nih.gov | UHPLC-q-TOF-MS, LC-MS |
| Triterpenoids | Faradiol, 16β-hydroxylupeol nih.gov | LC-MS, NMR |
| Phenolic Acids | Caffeoylquinic acids nih.gov | LC-HRMS nih.gov |
By leveraging these multi-platform approaches, researchers can achieve a comprehensive profile of the chemical environment in which this compound exists. This not only facilitates the study of the target compound but also opens avenues for discovering novel bioactive molecules and understanding the intricate metabolic networks within medicinal plants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
